molecular formula C20H12F3N5O B2856195 N-(pyridin-2-ylmethyl)-2-(4-quinoxalin-2-ylphenoxy)acetamide CAS No. 1251690-01-3

N-(pyridin-2-ylmethyl)-2-(4-quinoxalin-2-ylphenoxy)acetamide

Cat. No. B2856195
CAS RN: 1251690-01-3
M. Wt: 395.345
InChI Key: ZKJLONIWIXCGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)-2-(4-quinoxalin-2-ylphenoxy)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as PQAA and has been studied extensively for its various properties and potential uses.

Mechanism of Action

The mechanism of action of PQAA is not fully understood. However, studies have suggested that the compound may inhibit cell proliferation by inducing cell cycle arrest and apoptosis. Additionally, PQAA may modulate various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
PQAA has been shown to have various biochemical and physiological effects. Studies have suggested that the compound may modulate various enzymes and proteins involved in cancer development and progression. Additionally, PQAA has been shown to have anti-inflammatory effects and may modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of PQAA is its potent antiproliferative effects on cancer cells. Additionally, the compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of PQAA is its complex synthesis process, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research involving PQAA. One area of research involves the optimization of the compound's synthesis process to increase yield and reduce costs. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in cancer therapy. Finally, PQAA may have potential applications in other areas of research, including inflammation and immunology.

Synthesis Methods

The synthesis of PQAA involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of 2-(4-quinoxalin-2-ylphenoxy)acetic acid, which is then reacted with pyridine-2-carboxaldehyde to form N-(pyridin-2-ylmethyl)-2-(4-quinoxalin-2-ylphenoxy)acetamide. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

PQAA has been extensively studied for its potential applications in scientific research. One of the most significant areas of research involves the compound's potential as an anticancer agent. Studies have shown that PQAA has potent antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, PQAA has been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N5O/c21-13-3-6-15(7-4-13)28-19(12-2-1-9-24-11-12)18(26-27-28)20(29)25-14-5-8-16(22)17(23)10-14/h1-11H,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJLONIWIXCGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.